molecular formula C4H5ClFNO B2745116 3-Fluoroazetidine-1-carbonyl chloride CAS No. 2287285-33-8

3-Fluoroazetidine-1-carbonyl chloride

Cat. No.: B2745116
CAS No.: 2287285-33-8
M. Wt: 137.54
InChI Key: GXYUNHIBIGNWEK-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-1-carbonyl chloride is a specialized organofluorine compound featuring a four-membered azetidine ring substituted with a fluorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. This structure confers high reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated azetidine motifs into target molecules. Its molecular formula is C₄H₄ClFNO, with a molecular weight of 151.53 g/mol (estimated based on structural analogs). The compound’s reactivity stems from the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution reactions.

Properties

IUPAC Name

3-fluoroazetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUNHIBIGNWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazetidine-1-carbonyl chloride typically involves the fluorination of azetidine derivatives. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This process yields 3-fluoroazetidine derivatives, which can then be converted to the carbonyl chloride form through reaction with thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 3-fluoroazetidine derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: This reaction can be carried out under acidic or basic conditions, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic acids: Formed from hydrolysis.

Scientific Research Applications

Antidiabetic Agents

One of the notable applications of 3-fluoroazetidine-1-carbonyl chloride is in the development of antidiabetic agents. Compounds derived from this precursor have shown promise in treating Type 2 diabetes by acting as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that these compounds can help regulate blood sugar levels effectively, making them candidates for further pharmaceutical development .

Cancer Treatment

3-Fluoroazetidine derivatives have also been investigated for their potential in cancer therapy. Studies have highlighted their effectiveness against various cancer cell lines, suggesting that they may inhibit tumor growth and proliferation. The fluorinated azetidine structure contributes to the biological activity by enhancing the compound's interaction with specific biological targets .

Neuroprotective Properties

Recent findings suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neural pathways is under investigation .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Fluorination Techniques : Site-selective fluorination methods are employed to introduce fluorine into the azetidine ring. This is crucial for enhancing the biological activity of the resulting compounds.
  • Carbonyl Chloride Formation : The introduction of a carbonyl chloride group facilitates further chemical modifications, allowing for the development of diverse derivatives with tailored properties.
  • Cyclization Reactions : Cyclization processes are essential for forming the azetidine ring from linear precursors, often involving intermediates such as azides or imines .

Case Study: Synthesis of 3-Fluoroazetidine Derivatives

A significant study outlined an efficient synthetic route to obtain 3-fluoroazetidines using bromofluorination followed by cyclization reactions. The researchers reported high yields and purity of the final products, demonstrating the viability of this approach for pharmaceutical applications .

StepReaction TypeYield (%)Comments
1Bromofluorination80Efficient introduction of fluorine
2Cyclization76Formation of azetidine ring

In another study, various derivatives of 3-fluoroazetidine were tested for their biological activity against cancer cell lines. The results indicated that specific modifications to the azetidine structure significantly enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine-1-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, which can then interact with biological targets or be used in further synthetic transformations.

Comparison with Similar Compounds

Functional Group Variations: Sulfonyl vs. Carbonyl Chlorides

A key structural analog is 3-Fluoroazetidine-1-sulfonyl chloride (CAS: 1411940-38-9), which replaces the carbonyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl) group.

  • Molecular Formula: C₃H₅ClFNO₂S (MW: 173.59 g/mol) .
  • Reactivity : Sulfonyl chlorides are less electrophilic than carbonyl chlorides, favoring sulfonylation reactions (e.g., forming sulfonamides) rather than acylations. This reduces moisture sensitivity compared to carbonyl chlorides, which hydrolyze rapidly to carboxylic acids.
  • Applications : Sulfonyl derivatives are often used as intermediates in sulfonamide drug synthesis (e.g., protease inhibitors), whereas carbonyl chlorides are preferred for peptide coupling or fluorinated heterocycle assembly.

Another related compound, 3-(fluorosulfonyl)azetidine-1-carbonyl chloride (CID 165640306), combines both sulfonyl and carbonyl chloride groups:

  • Molecular Formula: C₄H₅ClFNO₃S (MW: 217.61 g/mol) .
  • Reactivity : The dual functional groups enable sequential reactions—first exploiting the carbonyl chloride for acylation, followed by sulfonyl group modifications. This versatility is absent in simpler analogs.

Comparison with Non-Fluorinated Azetidine Derivatives

Non-fluorinated analogs, such as azetidine-1-carbonyl chloride, lack the fluorine atom at the 3-position:

  • Impact of Fluorine : The fluorine atom in 3-fluoroazetidine derivatives enhances metabolic stability and lipophilicity, critical for drug bioavailability . Fluorine’s electron-withdrawing effect also modulates the azetidine ring’s basicity, affecting reactivity in ring-opening reactions.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity
3-Fluoroazetidine-1-carbonyl chloride C₄H₄ClFNO 151.53 Carbonyl chloride Nucleophilic acyl substitution
3-Fluoroazetidine-1-sulfonyl chloride C₃H₅ClFNO₂S 173.59 Sulfonyl chloride Sulfonylation, slower hydrolysis
3-(fluorosulfonyl)azetidine-1-carbonyl chloride C₄H₅ClFNO₃S 217.61 Carbonyl + sulfonyl chloride Multi-step functionalization
Azetidine-1-carbonyl chloride C₄H₆ClNO 119.55 Carbonyl chloride Less stable due to absence of fluorine

Biological Activity

3-Fluoroazetidine-1-carbonyl chloride is a fluorinated compound that has garnered interest in various fields, particularly in pharmaceutical and organic chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and comparisons with structurally similar compounds.

This compound is characterized by a four-membered azetidine ring with a fluorine atom and a carbonyl chloride functional group. The carbonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity enables the compound to undergo several chemical transformations:

  • Nucleophilic Substitution : The carbonyl chloride can react with nucleophiles to form amides or esters.
  • Hydrolysis : In aqueous environments, it can hydrolyze to yield the corresponding carboxylic acid.
  • Reduction : The compound can be reduced to generate various derivatives with different functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its reactive carbonyl chloride group. This interaction can lead to the formation of biologically active derivatives that may inhibit specific enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the potential of 3-fluoroazetidine derivatives as anticancer agents. For instance, a study demonstrated that certain 3-fluoroazetidine iminosugars exhibited significant growth inhibition against various human cancer cell lines, outperforming traditional anticancer drugs such as 5-fluorouracil and gemcitabine .

Table 1: Anticancer Activity of 3-Fluoroazetidine Derivatives

CompoundCell Line TestedIC50 (μM)Reference
3-Fluoroazetidine DiolMCF-7 (Breast Cancer)15
3-Fluoroazetidine IminosugarA549 (Lung Cancer)10
3-Fluoroazetidine DerivativeHeLa (Cervical Cancer)12

Enzyme Inhibition

3-Fluoroazetidine compounds have also been investigated for their role as inhibitors of glycosidases. These enzymes are critical in various biological processes, including cancer progression. The inhibition of glycosidases by these compounds suggests their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds such as:

  • 3-Fluoropyrrolidine-1-carbonyl chloride : Similar in structure but features a five-membered ring. It exhibits distinct reactivity patterns and biological activities.
  • 3-Fluoroazetidine-1-carboxylic acid : Lacks the electrophilic carbonyl chloride group, which may limit its reactivity but still shows some biological activity due to the presence of the carboxylic acid functional group .

Case Studies

Several case studies have documented the synthesis and evaluation of 3-fluoroazetidine derivatives:

  • Synthesis and Evaluation : A study synthesized various stereoisomers of 3-fluoroazetidine carboxylic acids and evaluated their anticancer properties. The results indicated that specific stereoisomers had enhanced potency against pancreatic cancer cells .
  • Inhibitory Activity : Research on azetidine amides revealed improved inhibitory activity against the polyketide synthase enzyme involved in tuberculosis, showcasing the compound's versatility beyond anticancer applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-fluoroazetidine-1-carbonyl chloride, and what analytical methods validate its purity?

  • Methodological Answer : The synthesis typically involves converting 3-fluoroazetidine-3-carboxylic acid to its acyl chloride derivative using chlorinating agents like thionyl chloride (SOCl₂). Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions such as ring-opening of the azetidine moiety. Post-synthesis, purity is validated via 1^1H/19^19F NMR to confirm fluorination and absence of residual solvents. IR spectroscopy can verify the carbonyl chloride functional group (C=O stretch ~1800 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its reactivity as an acyl chloride, the compound should be stored under inert gas (argon/nitrogen) at –20°C in moisture-free conditions. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols from SDS guidelines for azetidine derivatives recommend PPE (gloves, goggles) and fume hoods to mitigate inhalation risks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR identifies azetidine ring protons (δ 3.5–4.5 ppm), while 19^19F NMR confirms fluorine substitution (δ –180 to –220 ppm).
  • Mass Spectrometry : High-resolution MS (ESI/TOF) validates molecular weight (theoretical: ~153.55 g/mol).
  • IR : A strong C=O stretch (~1800 cm⁻¹) confirms the carbonyl chloride group .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The fluorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity with amines or alcohols. However, steric hindrance from the azetidine ring may slow reactions. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and DFT calculations can quantify these effects. Comparative studies with non-fluorinated analogs are advised to isolate electronic vs. steric contributions .

Q. What strategies mitigate competing side reactions (e.g., azetidine ring-opening) during coupling reactions with this compound?

  • Methodological Answer : Use mild bases (e.g., DIPEA) and low temperatures (0–5°C) to suppress ring-opening. Solvent choice is critical: polar aprotic solvents (DMF, acetonitrile) stabilize intermediates without inducing decomposition. Monitoring via TLC or in situ 19^19F NMR helps detect side products early .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvents?

  • Methodological Answer : Contradictions often arise from solvent-dependent stability or trace moisture. Systematic replication under controlled conditions (e.g., Karl Fischer titration to confirm solvent dryness) is essential. Compare kinetic data in solvents like DCM (low polarity) vs. THF (moderate polarity) to isolate solvent effects. Cross-reference findings with computational solvation models .

Application-Oriented Questions

Q. What are the key considerations for designing this compound in peptide-mimetic drug discovery?

  • Methodological Answer : The azetidine ring’s conformational rigidity and fluorine’s metabolic stability make this compound valuable for probing SAR in protease inhibitors. Optimize coupling efficiency with amino acids (e.g., using HATU/DMAP) and assess bioisosteric replacement effects via enzymatic assays (e.g., IC₅₀ shifts) .

Q. How can isotopic labeling (e.g., 13^{13}C, 18^{18}O) of the carbonyl group aid in mechanistic studies?

  • Methodological Answer : 13^{13}C-labeling at the carbonyl carbon enables tracking of nucleophilic attack via 13^13C NMR. 18^{18}O labeling in the chloride group can elucidate hydrolysis pathways using mass spectrometry. These techniques clarify whether degradation occurs via acyl-oxygen or nitrogen-centered mechanisms .

Safety and Compliance

Q. What are the critical hazard controls for large-scale reactions involving this compound?

  • Methodological Answer : Scale-up requires rigorous control of exothermic reactions during chlorination (e.g., slow addition of SOCl₂). Implement emergency quenching protocols (e.g., ice-cold sodium bicarbonate) and real-time gas monitoring (HCl/CO release). Compliance with OSHA guidelines for acyl chlorides mandates explosion-proof equipment and secondary containment .

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